Bienvenue dans la boutique en ligne BenchChem!

3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one

α₁-adrenergic receptor binding adrenergic pharmacology CNS drug discovery

3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one (CAS 546091-08-1) is a heterocyclic hybrid molecule that fuses a coumarin (chromen-2-one) core with a pyrimidinylpiperazine moiety via a carbonyl linker. This compound has been curated in authoritative public bioactivity databases including ChEMBL and BindingDB, indicating its prior use in screening campaigns and target profiling studies.

Molecular Formula C18H16N4O3
Molecular Weight 336.3g/mol
CAS No. 546091-08-1
Cat. No. B384085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one
CAS546091-08-1
Molecular FormulaC18H16N4O3
Molecular Weight336.3g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C18H16N4O3/c23-16(14-12-13-4-1-2-5-15(13)25-17(14)24)21-8-10-22(11-9-21)18-19-6-3-7-20-18/h1-7,12H,8-11H2
InChIKeyRYEWVKHAGWKDKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one (CAS 546091-08-1): Core Identity & Procurement Snapshot


3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one (CAS 546091-08-1) is a heterocyclic hybrid molecule that fuses a coumarin (chromen-2-one) core with a pyrimidinylpiperazine moiety via a carbonyl linker . This compound has been curated in authoritative public bioactivity databases including ChEMBL and BindingDB, indicating its prior use in screening campaigns and target profiling studies [1]. It possesses a defined molecular formula of C₁₈H₁₆N₄O₃ and a molecular weight of 336.3 g/mol .

3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one: Why In-Class Substitution Introduces Experimental Uncertainty


Generic substitution within the coumarin-piperazine or pyrimidinylpiperazine classes is not scientifically justified due to pronounced divergence in receptor binding profiles arising from minor structural modifications. For instance, the simple pyrimidinylpiperazine fragment 1-(2-pyrimidinyl)piperazine (1-PP) exhibits nanomolar affinity for α₂-adrenergic and 5-HT₁A receptors [1], whereas the target compound, bearing a coumarin carbonyl extension, demonstrates a markedly shifted selectivity toward α₁-adrenergic and dopaminergic D₂/D₃ receptors with micromolar affinities [2]. Conversely, 4-(1-piperazinyl)coumarins, which feature an amino linkage at the 4-position of the coumarin ring, show potent antiplatelet and PDE3 inhibitory activity [3], a functional profile entirely distinct from the target compound's 3-carbonyl-substituted scaffold. Such radical differences in primary pharmacology mean that experimental outcomes cannot be extrapolated across these structural analogs; direct procurement of the specific CAS entity is essential for replicable target engagement data.

3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one: Quantitative Differentiation from Closest Analogs


α₁-Adrenergic Receptor Affinity: A 300-Fold Divergence from the Parent Pyrimidinylpiperazine Fragment

The target compound binds to the α₁-adrenergic receptor with a Ki of 2.5 µM (2500 nM) as determined by displacement of [³H]-prazosin from pig cerebral cortex [1]. In stark contrast, the closely related fragment 1-(2-pyrimidinyl)piperazine (1-PP), which lacks the coumarin carbonyl extension, shows negligible affinity for α₁-adrenergic receptors but binds potently to α₂-adrenergic receptors with a Ki of 7.3–40 nM [2]. This demonstrates a >300-fold shift in receptor subtype selectivity driven solely by the addition of the coumarin-carbonyl moiety.

α₁-adrenergic receptor binding adrenergic pharmacology CNS drug discovery

D₂/D₃ Dopamine Receptor Affinity: 10-Fold Weaker Than High-Affinity Coumarin-Arylpiperazines

The target compound exhibits weak binding to human D₂ and D₃ dopamine receptors, with Ki values of 24 µM (24000 nM) and 25 µM (25000 nM), respectively, as measured by displacement of [³H]spiperone in CHO cells expressing the human receptors [1]. This contrasts sharply with high-affinity coumarin-arylpiperazine derivatives such as compound 6 (from Chen et al.), which displays a pKi of 7.93 (Ki = 11.7 nM) at the D₂ receptor [2]. The target compound's affinity is approximately 2,000-fold lower.

dopamine receptor binding D₂ receptor D₃ receptor CNS pharmacology

Structural Divergence from Antiplatelet-Active 4-(1-Piperazinyl)coumarins

A significant body of literature demonstrates that 4-(1-piperazinyl)coumarins (e.g., compound 5t) possess potent in vitro antiplatelet activity, with IC₅₀ values in the low micromolar range against ADP- and collagen-induced human platelet aggregation, as well as PDE3 inhibitory activity with an IC₅₀ of 210 nM [1]. The target compound is a 3-carbonyl-substituted coumarin, not a 4-amino-substituted coumarin. This positional isomerism is known to alter electronic distribution and binding conformation. While direct comparative antiplatelet data for the target compound are absent from the public domain, the fundamental scaffold divergence precludes any assumption of comparable antiplatelet efficacy.

coumarin derivatives antiplatelet agents PDE3 inhibition

3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one: Evidence-Backed Research & Procurement Scenarios


CNS Receptor Profiling: α₁-Adrenergic/Dopaminergic Tool Compound

Given its documented micromolar affinity for α₁-adrenergic and D₂/D₃ dopamine receptors [1], this compound serves as a validated tool for profiling off-target liability in CNS drug discovery programs. Its weak affinity (Ki > 20 µM for D₂/D₃) makes it suitable as a low-activity control or as a scaffold for further optimization aimed at improving receptor selectivity. Procurement is justified for laboratories conducting broad receptor screening panels or building SAR around coumarin-piperazine hybrids.

Negative Control for Pyrimidinylpiperazine α₂-Adrenergic Studies

Since the parent fragment 1-(2-pyrimidinyl)piperazine is a potent α₂-adrenergic antagonist (Ki = 7.3–40 nM) [2], the target compound—which exhibits >300-fold weaker α₁-adrenergic binding and negligible α₂ affinity—can be employed as a structurally related negative control in functional assays examining α₂-adrenergic pharmacology. This application leverages the quantitative affinity divergence to dissect structure-activity relationships.

Scaffold Diversification in Coumarin-Piperazine Hybrid Libraries

The 3-carbonyl substitution pattern on the coumarin ring distinguishes this compound from the more common 4-substituted piperazinyl coumarins, which are associated with antiplatelet and PDE3 inhibition [3]. For medicinal chemistry teams synthesizing coumarin-piperazine libraries to explore novel biological space, this compound offers a strategically distinct core that may yield alternative target engagement profiles, particularly in CNS or kinase-related targets where 3-substituted coumarins have shown promise.

Reference Standard for LC-MS/MS Metabolite Identification

Pyrimidinylpiperazine-containing compounds are known metabolites of certain anxiolytic drugs (e.g., buspirone) [2]. The target compound, possessing a well-defined molecular weight (336.3 g/mol) and unique InChIKey [1], can serve as an authentic reference standard for developing sensitive LC-MS/MS methods aimed at detecting and quantifying related coumarin-conjugated metabolites in biological matrices. This is critical for ADME studies involving hybrid scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.